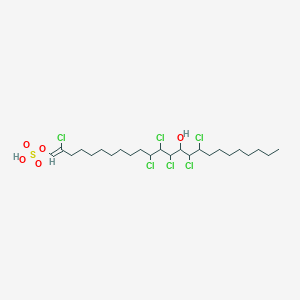
2,11,12,13,15,16-Hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,11,12,13,15,16-Hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate, also known as HCHL, is a highly potent chemical compound that has been extensively researched for its potential applications in the field of medicine and pharmacology. This compound is a member of the class of organochlorine compounds, which are known for their high toxicity levels and environmental persistence. In
科学研究应用
2,11,12,13,15,16-Hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. 2,11,12,13,15,16-Hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate has also been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
作用机制
The exact mechanism of action of 2,11,12,13,15,16-Hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,11,12,13,15,16-Hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate has been shown to have a number of biochemical and physiological effects, including the induction of oxidative stress and the modulation of cell signaling pathways. It has been shown to increase the production of reactive oxygen species, which can lead to DNA damage and cell death. 2,11,12,13,15,16-Hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and proliferation.
实验室实验的优点和局限性
One advantage of using 2,11,12,13,15,16-Hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate in lab experiments is its high potency, which allows for the study of its effects at low concentrations. However, its high toxicity levels also make it difficult to work with, and precautions must be taken to ensure the safety of researchers. Additionally, its environmental persistence can make it difficult to dispose of properly.
未来方向
There are a number of future directions for research on 2,11,12,13,15,16-Hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate, including further investigation of its antitumor and anti-inflammatory properties. It may also be useful to study the effects of 2,11,12,13,15,16-Hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate in combination with other compounds, such as chemotherapy drugs, to determine whether it can enhance their efficacy. Additionally, further research is needed to determine the long-term effects of 2,11,12,13,15,16-Hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate exposure on human health and the environment.
Conclusion:
In conclusion, 2,11,12,13,15,16-Hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate is a highly potent chemical compound that has been extensively studied for its potential applications in the field of medicine and pharmacology. Its antitumor and anti-inflammatory properties make it a promising candidate for further research, although its high toxicity levels and environmental persistence must be taken into consideration. Further research is needed to fully understand the mechanism of action and long-term effects of 2,11,12,13,15,16-Hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate, as well as its potential use in combination with other compounds for the treatment of various diseases.
合成方法
2,11,12,13,15,16-Hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate can be synthesized using a variety of methods, including the reaction of 2,4,5-trichlorophenol with 1,3-dichloro-2-propanol in the presence of a strong base. Another method involves the reaction of 2,4,5-trichlorophenol with chlorosulfonic acid followed by hydrolysis with sodium hydroxide. These methods result in the formation of 2,11,12,13,15,16-Hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate, which can then be purified using chromatography techniques.
属性
CAS 编号 |
156281-16-2 |
|---|---|
产品名称 |
2,11,12,13,15,16-Hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate |
分子式 |
C24H42Cl6O5S |
分子量 |
655.4 g/mol |
IUPAC 名称 |
[(Z)-2,11,12,13,15,16-hexachloro-14-hydroxytetracos-1-enyl] hydrogen sulfate |
InChI |
InChI=1S/C24H42Cl6O5S/c1-2-3-4-5-9-13-16-20(27)22(29)24(31)23(30)21(28)19(26)15-12-10-7-6-8-11-14-18(25)17-35-36(32,33)34/h17,19-24,31H,2-16H2,1H3,(H,32,33,34)/b18-17- |
InChI 键 |
ACRMTHSZHIGDGF-ZCXUNETKSA-N |
手性 SMILES |
CCCCCCCCC(C(C(C(C(C(CCCCCCCC/C(=C/OS(=O)(=O)O)/Cl)Cl)Cl)Cl)O)Cl)Cl |
SMILES |
CCCCCCCCC(C(C(C(C(C(CCCCCCCCC(=COS(=O)(=O)O)Cl)Cl)Cl)Cl)O)Cl)Cl |
规范 SMILES |
CCCCCCCCC(C(C(C(C(C(CCCCCCCCC(=COS(=O)(=O)O)Cl)Cl)Cl)Cl)O)Cl)Cl |
同义词 |
2,11,12,13,15,16-hexachloro-14-hydroxy-n-tetracos-1-enol-1-sulfate malhamensilipin A |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-{[(2,4-dimethylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B235512.png)
![Methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B235526.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B235544.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B235546.png)
![3-[(2E,5Z)-2-[[4-(2-carboxyethyl)-5-[(Z)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B235548.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B235559.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B235561.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide](/img/structure/B235566.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B235588.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235589.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)